

# cross-validation of experimental and theoretical data for CH2BrF

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A comparative analysis of experimental and theoretical data for **bromofluoromethane** (CH<sub>2</sub>BrF) is presented for researchers, scientists, and drug development professionals. This guide provides a cross-validation of molecular properties obtained through laboratory measurements and computational methods, offering a clear comparison of their respective performance and accuracy.

#### **Experimental and Theoretical Methodologies**

The experimental determination of the molecular properties of **bromofluoromethane** primarily relies on spectroscopic techniques. Rotational constants and the electric dipole moment are accurately measured using microwave spectroscopy, which observes the absorption of microwave radiation by the molecule in the gas phase, inducing transitions between rotational energy levels.[1][2] Vibrational frequencies are determined through infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, which measures the absorption of infrared radiation as the molecule transitions between vibrational states.[3]

Theoretical data is derived from ab initio quantum chemical calculations. These computational methods solve the Schrödinger equation to predict molecular properties. The primary methods employed for CH<sub>2</sub>BrF include Hartree-Fock (HF), second-order Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), specifically using the B3LYP functional.[3] These calculations were performed with the 6-311++G(3df, 2pd) basis set to ensure a high level of theoretical accuracy.[3]



## **Data Comparison**

The following tables summarize the quantitative data obtained from both experimental measurements and theoretical calculations for key molecular properties of CH<sub>2</sub>BrF.

#### **Molecular Geometry**

The equilibrium geometry of a molecule is defined by its bond lengths and angles. The experimental values are derived from the analysis of rotational spectra, while theoretical values are the result of geometry optimization calculations.

Parameter	Experimental Value	Theoretical Value (B3LYP/6-311++G(3df,2pd))	
Bond Lengths (Å)			
r(C-H)	1.090 (assumed)[4] 1.085		
r(C-F)	1.375 ± 0.020[4]	1.362	
r(C-Br)	1.915 ± 0.020[4] 1.938		
Bond Angles (°)			
a(H-C-H)	112.0 (assumed)[4]	111.4	
a(H-C-Br)	108.5 (assumed)[4]	108.9	
a(F-C-Br)	111.0[4]	110.5	

#### **Rotational Constants**

Rotational constants are inversely proportional to the moments of inertia of the molecule and are determined with high precision from microwave spectroscopy.

Constant	Experimental Value (cm <sup>-1</sup> )	Theoretical Value (cm <sup>-1</sup> )	
A	1.32898[4]	1.320	
В	0.12499[4]	0.124	
С	0.11679[4]	0.115	



## **Electric Dipole Moment**

The electric dipole moment is a measure of the separation of positive and negative charges in a molecule.

Component	Experimental Value (Debye)	Theoretical Value (Debye)	
μa	0.347[4]	-0.339[3]	
μe	1.704[4]	-1.701[3]	
Total Dipole Moment	1.739[4]	1.734	

## **Vibrational Frequencies**

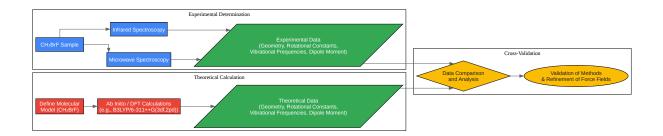
The fundamental vibrational frequencies correspond to the different modes of vibration of the molecule. Experimental values are from gas-phase IR spectra, while theoretical values are typically calculated harmonic frequencies.

Mode	Symmetry	Experimental Frequency (cm <sup>-1</sup> )	Theoretical Frequency (cm <sup>-1</sup> )
Vı	A'	3027	3130
V2	A'	1435	1460
V3	A'	1295	1315
V4	A'	1075	1085
<b>V</b> 5	A'	651	650
V6	A'	398	395
V7	Α"	3088	3195
V8	Α"	1226	1245
<b>V</b> 9	Α"	834	840



#### **Workflow for Cross-Validation**

The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for a molecule like CH<sub>2</sub>BrF.



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Caption: Workflow for comparing experimental and theoretical data of CH<sub>2</sub>BrF.

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